molecular formula C17H30O6 B14289421 Diethyl 5,5'-(1,3-dioxolane-2,2-diyl)dipentanoate CAS No. 116288-10-9

Diethyl 5,5'-(1,3-dioxolane-2,2-diyl)dipentanoate

Cat. No.: B14289421
CAS No.: 116288-10-9
M. Wt: 330.4 g/mol
InChI Key: PJXNZFJTJRORFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 5,5’-(1,3-dioxolane-2,2-diyl)dipentanoate is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is known for its unique chemical structure and properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5,5’-(1,3-dioxolane-2,2-diyl)dipentanoate typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. This reaction is catalyzed by acids such as p-toluenesulfonic acid or Lewis acids like zinc chloride. The reaction is carried out under reflux conditions, often in the presence of a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of diethyl 5,5’-(1,3-dioxolane-2,2-diyl)dipentanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,5’-(1,3-dioxolane-2,2-diyl)dipentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or aldehydes.

    Substitution: Ester derivatives or amides.

Scientific Research Applications

Diethyl 5,5’-(1,3-dioxolane-2,2-diyl)dipentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 5,5’-(1,3-dioxolane-2,2-diyl)dipentanoate involves its interaction with various molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. Additionally, the ester functional groups can undergo hydrolysis, releasing the active components that interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5,5’-(1,3-dioxolane-2,2-diyl)dipentanoate is unique due to its combination of the dioxolane ring and ester functional groups, which provide a versatile platform for various chemical transformations and applications. Its ability to act as a protecting group and its potential in pharmaceutical synthesis make it a valuable compound in both research and industry .

Properties

CAS No.

116288-10-9

Molecular Formula

C17H30O6

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 5-[2-(5-ethoxy-5-oxopentyl)-1,3-dioxolan-2-yl]pentanoate

InChI

InChI=1S/C17H30O6/c1-3-20-15(18)9-5-7-11-17(22-13-14-23-17)12-8-6-10-16(19)21-4-2/h3-14H2,1-2H3

InChI Key

PJXNZFJTJRORFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1(OCCO1)CCCCC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.